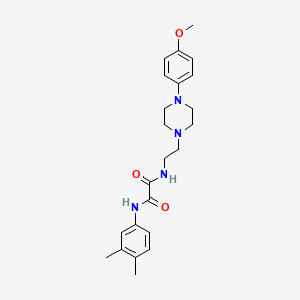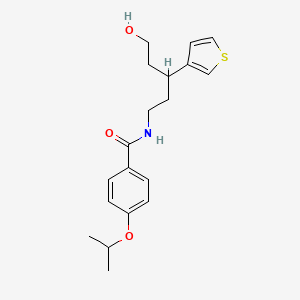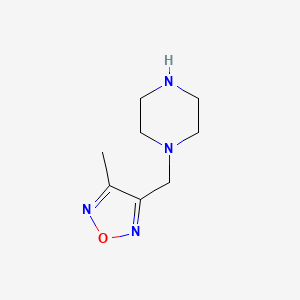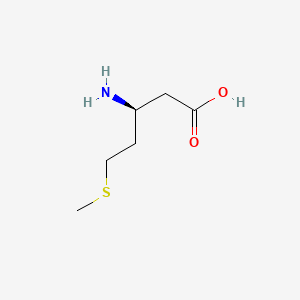
(S)-3-Amino-5-(methylthio)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-3-Amino-5-(methylthio)pentanoic acid” is also known as “(S)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid”. It has a CAS Number of 1217811-51-2 and a molecular weight of 263.36 . The compound is a white to light-yellow powder or crystals .
Synthesis Analysis
While specific synthesis methods for “(S)-3-Amino-5-(methylthio)pentanoic acid” were not found, a related compound, pentanoic acid, can be synthesized from γ-valerolactone and formic acid using bifunctional catalysis . This process involves the conversion of γ-valerolactone, a stable platform chemical from cellulosic biorefineries, into pentanoic acid in the presence of aqueous formic acid .Molecular Structure Analysis
The IUPAC name for this compound is (3S)-3-[(tert-butoxycarbonyl)amino]-5-(methylsulfanyl)pentanoic acid . The InChI code is 1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 .Physical And Chemical Properties Analysis
“(S)-3-Amino-5-(methylthio)pentanoic acid” is a white to light-yellow powder or crystals . It should be stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Biosynthesis and Chemical Synthesis
Application in AM-Toxins Synthesis : The L-forms of certain amino acids, including variants of (S)-3-Amino-5-(methylthio)pentanoic acid, are critical in the synthesis of AM-toxins. The synthesis process involves gradual hydrolysis and specific reaction conditions to produce these amino acids (Shimohigashi, Lee, & Izumiya, 1976).
Methylglyoxal Modification : Methylglyoxal, a reactive compound, modifies amino acids to form advanced glycation end-products. These modifications involve (S)-3-Amino-5-(methylthio)pentanoic acid derivatives and are associated with complications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
3-Methoxycarbonylpropylglucosinolate Biosynthesis : This compound is involved in the biosynthesis of 3-methoxycarbonylpropylglucosinolate in certain plant species. The process includes methylation and decarboxylation steps (Chisholm, 1973).
Pharmaceutical and Biochemical Studies
Nitric Oxide Synthase Inhibition : Derivatives of (S)-3-Amino-5-(methylthio)pentanoic acid have been explored as inhibitors of nitric oxide synthases. This application is significant in developing treatments for various diseases, including cardiovascular conditions (Ulhaq et al., 1998).
Lipoic Acid Analog Synthesis : Lipoic acid, a compound with antioxidant properties, can be synthesized using derivatives of (S)-3-Amino-5-(methylthio)pentanoic acid. These analogs have shown enhanced pharmacological activity (Kates, Casale, Baguisi, & Beeuwkes, 2014).
Protein Modification : The compound has been used in the stereoselective synthesis of threo-3-hydroxy-4-amino acids, important in antibiotic production. These modifications are crucial in understanding and developing new pharmaceuticals (Katsuki & Yamaguchi, 1976).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do so), and P351 (Rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
(3S)-3-amino-5-methylsulfanylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVNCDVONVDGDV-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-5-(methylthio)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


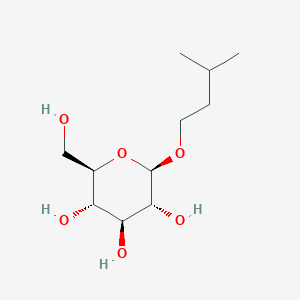
![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)
![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)
![N-(3-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430192.png)


![N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2430198.png)

